molecular formula C11H14N2O B064917 1-Ethoxy-2,4-dimethylbenzimidazole CAS No. 161958-72-1

1-Ethoxy-2,4-dimethylbenzimidazole

Cat. No.: B064917
CAS No.: 161958-72-1
M. Wt: 190.24 g/mol
InChI Key: DXQBLBGWJFLJAX-UHFFFAOYSA-N
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Description

1-Ethoxy-2,4-dimethylbenzimidazole (CAS 161958-72-1) is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The benzimidazole core is structurally analogous to naturally occurring purine bases, which allows its derivatives to interact efficiently with biopolymers in biological systems, such as enzymes and DNA . This compound features an ethoxy substituent at the N-1 position and methyl groups at the 2- and 4- positions of the benzimidazole ring system . Benzimidazole derivatives, particularly those with substitutions at the N-1 position, have demonstrated significant potential in anticancer research . They can function through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalating or alkylating agents, and kinase inhibitors . The structural flexibility of the benzimidazole scaffold enables it to form key interactions—such as hydrogen bonds, van der Waals forces, and pi-stacking—with various therapeutic targets . With calculated physical properties including a density of approximately 1.1 g/cm³ and a boiling point around 308.5°C, this compound is supplied as a high-purity solid for research applications . This compound is a valuable building block for chemists and biologists exploring the development of novel therapeutic agents, especially in the field of oncology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

161958-72-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-ethoxy-2,4-dimethylbenzimidazole

InChI

InChI=1S/C11H14N2O/c1-4-14-13-9(3)12-11-8(2)6-5-7-10(11)13/h5-7H,4H2,1-3H3

InChI Key

DXQBLBGWJFLJAX-UHFFFAOYSA-N

SMILES

CCON1C(=NC2=C(C=CC=C21)C)C

Canonical SMILES

CCON1C(=NC2=C(C=CC=C21)C)C

Synonyms

1H-Benzimidazole,1-ethoxy-2,4-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of benzimidazoles are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-Ethoxy-2,4-dimethylbenzimidazole 1-ethoxy, 2,4-dimethyl 190.24 Moderate lipophilicity, synthetic versatility
2-(4-Hydroxy-phenyl)-1H-benzimidazole 2-(4-hydroxy-phenyl) ~200* Enhanced hydrogen bonding, improved aqueous solubility
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 1-benzyl, 2-(4-methoxyphenyl) ~316† High lipophilicity, potential CNS activity
1-Ethyl-2-hydrazino-1H-benzimidazole 1-ethyl, 2-hydrazino 176.22 Reactive hydrazine group, used as a synthetic intermediate
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole Bulky tert-butyl groups ~428‡ Steric hindrance, reduced bioavailability
2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzimidazole Triazole and nitrobenzyl groups ~368§ Antimicrobial activity, hydrogen bonding capacity

*Estimated based on molecular formula.
†Calculated from molecular formula C₂₁H₁₈N₂O.
‡Calculated from molecular formula C₂₈H₃₄N₂.
§Calculated from molecular formula C₁₈H₁₆N₆O₂.

Physicochemical Properties

  • Lipophilicity : this compound strikes a balance between hydrophobicity and solubility, unlike the highly lipophilic tert-butyl derivatives .
  • Thermal Stability : The ethoxy and methyl groups in this compound contribute to a high boiling point (378.5°C), comparable to other alkyl-substituted benzimidazoles .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., ethoxy at position 1, methyl groups at 2 and 4) .
  • X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and packing motifs (monoclinic systems, space group P21/c) .
  • HPLC : Quantifies purity (>95% achievable with gradient elution) and detects trace impurities .
  • Elemental Analysis : Validates C, H, N, and O content within 0.3% of theoretical values .

How can computational methods elucidate the mechanistic pathways of this compound in biological systems?

Advanced Research Question

  • Molecular Docking : Predicts binding affinities to targets like cytochrome P450 or kinases. For example, substituent orientation (ethoxy vs. methyl) impacts hydrophobic interactions in enzyme active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., His305 in CYP3A4) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50_{50} values, guiding derivative design .

What strategies improve enantiomeric excess (ee) in asymmetric synthesis of benzimidazole derivatives?

Advanced Research Question

  • Chiral Catalysts : Manganese complexes with (R,R)-1,2-diaminocyclohexane ligands achieve 67% ee in sulfoxidation reactions .
  • Temperature Control : Reactions at -10°C reduce racemization, enhancing stereoselectivity .
  • Solvent Optimization : Acetonitrile stabilizes transition states better than THF, improving ee by 15–20% .

How do structural modifications at the 1-ethoxy and 2,4-dimethyl positions affect biological activity?

Advanced Research Question

  • Antimicrobial Activity : Ethoxy groups enhance lipophilicity, improving membrane penetration (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Anticancer Potency : 2,4-Dimethyl substitution increases steric hindrance, reducing off-target effects in kinase inhibition assays (e.g., 50% apoptosis induction at 10 µM in HeLa cells) .
  • Metabolic Stability : Ethoxy groups slow hepatic clearance (t1/2_{1/2} = 4.2 h vs. 1.5 h for non-ethoxy analogs) .

How can conflicting yield data in published syntheses be reconciled?

Advanced Research Question
Discrepancies (e.g., 65% vs. 75% yields) arise from:

  • Reaction Scale : Smaller batches (<10 g) favor higher yields due to better heat/mass transfer .
  • Workup Protocols : Extended stirring (12–24 h) during crystallization improves recovery .
  • Catalyst Purity : Anhydrous magnesium sulfate vs. silica gel alters byproduct removal efficiency .
    Resolution : Design a Design of Experiment (DoE) to test variables (temperature, solvent ratio) and identify optimal conditions .

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